

Spectroscopic and Synthetic Profile of 1-(azidomethoxy)-2-methoxyethane: A Technical Guide

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Compound of Interest

Compound Name: 1-(azidomethoxy)-2-methoxyethane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic characteristics of **1-(azidomethoxy)-2-methoxyethane**, a molecule of interest in synthetic chemistry and drug discovery due to its unique combination of an azido group, amenable to click chemistry, and an acetal linkage. In the absence of directly published experimental data for this specific compound, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of analogous structures and established spectroscopic principles. Additionally, a plausible synthetic protocol and a logical workflow for spectroscopic analysis are presented.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **1-(azidomethoxy)-2-methoxyethane**. These values are estimations derived from known spectroscopic behaviors of related functional groups and should be considered as a reference for experimental validation.

Table 1: Predicted ^1H NMR Spectroscopic Data

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
O-CH ₂ -N ₃	4.8 - 5.2	Singlet	-
O-CH ₂ -CH ₂ -O	3.6 - 3.8	Triplet	5 - 7
CH ₂ -CH ₂ -O	3.4 - 3.6	Triplet	5 - 7
O-CH ₃	3.3 - 3.4	Singlet	-

Predicted spectra are based on the analysis of similar acetal and azido-containing compounds.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon	Chemical Shift (δ , ppm)
O-CH ₂ -N ₃	85 - 95
O-CH ₂ -CH ₂ -O	70 - 75
CH ₂ -CH ₂ -O	68 - 72
O-CH ₃	55 - 60

Note: The chemical shifts are estimated based on the influence of adjacent electronegative atoms (oxygen and azide group).

Table 3: Predicted Infrared (IR) Spectroscopy Data

Functional Group	Characteristic Absorption (cm ⁻¹)	Intensity
Azide (N ₃) asymmetric stretch	2100 - 2150	Strong
C-O-C (acetal) stretch	1150 - 1050	Strong
C-H (alkane) stretch	2850 - 3000	Medium-Strong

The strong azide stretch is a key diagnostic peak for this molecule. The C-O-C stretching region may show multiple bands due to the different ether linkages.

Table 4: Predicted Mass Spectrometry (MS)

Fragmentation

m/z	Proposed Fragment Ion
$[M-N_2]^+$	Loss of nitrogen gas from the molecular ion
$[M-N_3]^+$	Loss of the azide radical
$[CH_2(OCH_2CH_2OCH_3)]^+$	Fragment corresponding to the acetal portion
$[CH_2OCH_3]^+$	Methoxy-methyl fragment
$[CH_2CH_2OCH_3]^+$	Methoxy-ethyl fragment

The fragmentation pattern is expected to be dominated by the loss of the labile azide group and cleavage of the acetal linkage.

Proposed Experimental Protocol: Synthesis of 1-(azidomethoxy)-2-methoxyethane

The synthesis of **1-(azidomethoxy)-2-methoxyethane** can be envisioned through a two-step process starting from the readily available 2-methoxyethanol.

Step 1: Chloromethylation of 2-methoxyethanol

- To a stirred solution of 2-methoxyethanol and paraformaldehyde in an inert solvent (e.g., dichloromethane), dry hydrogen chloride gas is bubbled at 0 °C.
- The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
- The resulting chloromethyl ether, 1-(chloromethoxy)-2-methoxyethane, is carefully isolated, as chloromethyl ethers are potent carcinogens.

Step 2: Azide Substitution

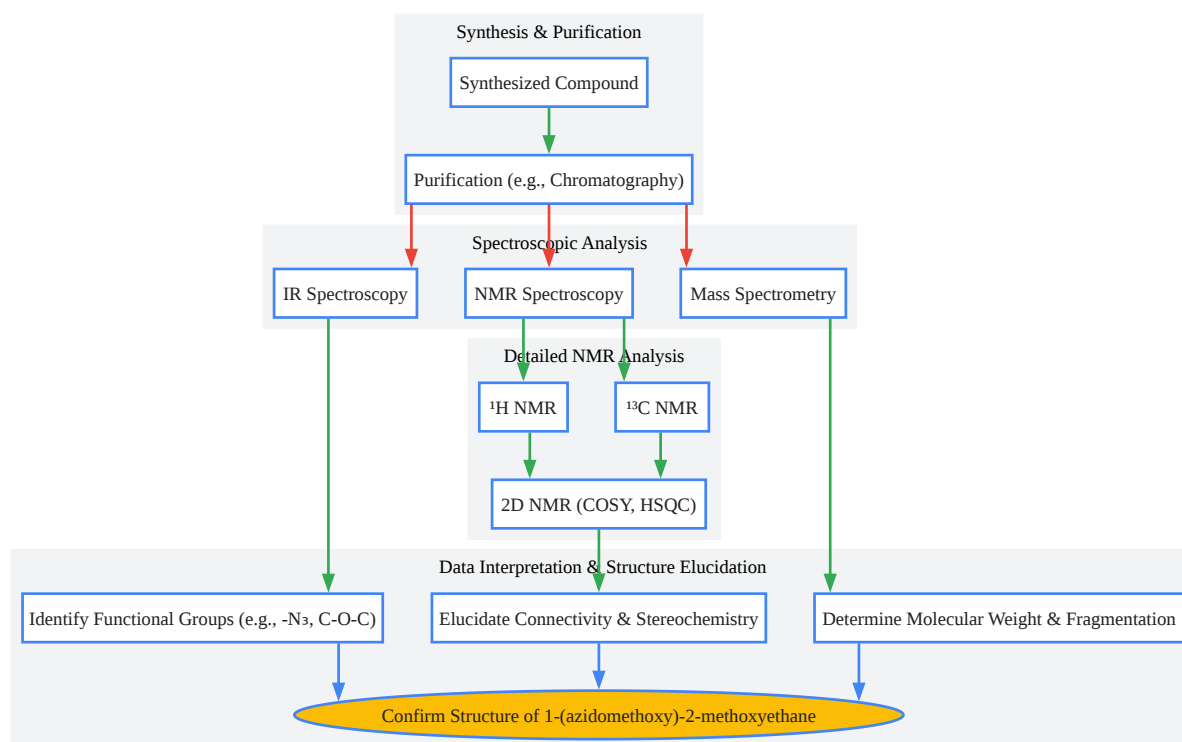
- The crude 1-(chloromethoxy)-2-methoxyethane is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).

- Sodium azide is added in excess, and the mixture is stirred at room temperature.
- The reaction progress is monitored by TLC or IR spectroscopy (disappearance of the C-Cl bond and appearance of the N₃ stretch).
- Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent (e.g., diethyl ether).
- The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield **1-(azidomethoxy)-2-methoxyethane**.

Note on Safety: Azides, especially small organic azides, can be explosive. Proper safety precautions, including the use of a blast shield, are essential. Chloromethyl ethers are carcinogenic and should be handled with extreme care in a well-ventilated fume hood.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification and characterization of a newly synthesized compound like **1-(azidomethoxy)-2-methoxyethane**.



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Caption: Logical workflow for spectroscopic analysis.

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